(1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol
Overview
Description
(1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol, also known as 1,1,1-trifluoro-2-hydroxyethane, is an organic compound that is used in a variety of applications. It is a colorless liquid with a low boiling point and a sweet smell. It is a common solvent used in many industries, including pharmaceuticals, agrochemicals, and electronics. It is also used as a reagent in organic synthesis. It has a number of interesting properties that make it useful in a range of applications.
Scientific Research Applications
Radical Cations Studies
(1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol and its variants have applications in the study of radical cations. 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP), a related compound, is used as a solvent in EPR spectroscopy and mechanistic studies of radical cations due to its unique properties like low nucleophilicity and high hydrogen bonding donor strength (Eberson et al., 1997).
Enantioselective Synthesis
The compound is involved in the enantioselective synthesis of trifluoroalkan-2-ols. For example, hydrogenation of 1,1,1-trifluoroalkan-2-one enol acetates using chiral ruthenium catalysts leads to the formation of enantiomerically pure trifluorolactic acid (Kuroki et al., 2000).
Superacid Chemistry
The reactions of aryl(trifluoromethyl)-substituted alkynes and arenes in superacids have been studied, with (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol being a key reactant or byproduct. These studies have implications for understanding reaction mechanisms and developing new synthetic pathways (Alkhafaji et al., 2013).
Molecular Dynamics and Diffusion Studies
Intradiffusion coefficients of 2,2,2-trifluoroethanol in water were measured experimentally and by computer simulation, providing insights into the behavior of fluorinated surfactants in aqueous solutions (Pereira et al., 2014).
Chemical Synthesis
Chemical synthesis of various compounds often involves (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol or its derivatives. For instance, the synthesis of 1,1,1-trifluoroalkan-2-ols and subsequent reactions such as bioreduction using stereocomplementary alcohol dehydrogenases have been extensively studied (González-Martínez et al., 2019).
Nanotechnology and Quantum Dots
The introduction of fluoroalkanethiolates into quantum dots' ligand shells is another significant application. This manipulation can control the redox activity of quantum dots, which is essential for creating robust emitters and high-fidelity sensing platforms (Weinberg et al., 2016).
properties
IUPAC Name |
1,1-dideuterio-1-deuteriooxy-2,2,2-trifluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i1D2,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQDFWAXVIIEBN-IDPMSXFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(F)(F)F)O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227989 | |
Record name | (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol | |
CAS RN |
77253-67-9 | |
Record name | 2,2,2-Trifluoroethan-1,1-d2-ol-d | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77253-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077253679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1-2H2]-2,2,2-trifluoroetane-1-[2H]ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.478 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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